Amiodarone metabolite M11-2
Description
Contextualization within Amiodarone (B1667116) Metabolite Research
The metabolism of amiodarone is a critical area of study due to the drug's narrow therapeutic index and potential for adverse effects. Research has identified numerous metabolic pathways, including N-dealkylation, hydroxylation, and conjugation. vulcanchem.com While much of the focus has been on the primary active metabolite, DEA, which has a longer half-life than amiodarone itself, other metabolites are gaining attention for their potential roles. nih.govmdpi.com
In studies of amiodarone metabolism, metabolites are often designated with an "M" followed by a number. Research has identified a range of these, with up to 22 phase I and 11 phase II metabolites found in human bile. researchgate.net The M11 series of metabolites are hydroxylated forms of amiodarone. nih.gov Specifically, M11-2 is a hypothesized positional isomer of other M11 metabolites, such as M11-5. vulcanchem.com Its formation is thought to occur via CYP3A4-mediated hydroxylation. vulcanchem.com While its exact structure is not yet fully elucidated in publicly available databases, it is predicted to be a hydroxylated derivative of the parent amiodarone molecule. vulcanchem.com
Academic Significance of Amiodarone Metabolite M11-2 Studies
The study of less-abundant metabolites like M11-2 is significant for obtaining a complete picture of amiodarone's action and its variability among patients.
Structure
2D Structure
3D Structure
Properties
CAS No. |
725684-62-8 |
|---|---|
Molecular Formula |
C25H29I2NO4 |
Molecular Weight |
661.3 g/mol |
IUPAC Name |
[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]-[2-(3-hydroxybutyl)-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C25H29I2NO4/c1-4-28(5-2)12-13-31-25-19(26)14-17(15-20(25)27)24(30)23-18-8-6-7-9-21(18)32-22(23)11-10-16(3)29/h6-9,14-16,29H,4-5,10-13H2,1-3H3 |
InChI Key |
IIOUFGJTYMDOPR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCC(C)O)I |
Origin of Product |
United States |
Biotransformation Pathways of Amiodarone to M11 2
Overview of Amiodarone (B1667116) Metabolic Transformations in Biological Systems
Amiodarone undergoes significant hepatic metabolism, mediated largely by the cytochrome P450 (CYP450) enzyme system. nih.govfda.gov Its high lipophilicity and iodine content contribute to a long elimination half-life, averaging around 58 days, and extensive storage in tissues like fat, muscle, liver, and lungs. aafp.org
Phase I reactions introduce or expose functional groups on the amiodarone molecule, typically through oxidation, reduction, or hydrolysis. For amiodarone, these pathways are dominated by oxidative processes.
N-desethylation : The principal metabolic pathway for amiodarone is N-desethylation, which forms its major active metabolite, mono-N-desethylamiodarone (MDEA or DEA). drugbank.comwikipedia.org This reaction is catalyzed primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C8. nih.govfda.gov MDEA itself possesses significant antiarrhythmic properties. fda.gov
Hydroxylation : This involves the addition of hydroxyl (-OH) groups to the amiodarone structure. It is a key step in the formation of secondary metabolites, including hydroxylated versions of both amiodarone and MDEA. researchgate.netnih.gov
Other Minor Pathways : Additional, less prominent Phase I pathways include dealkylation, deamination, and deiodination (the removal of iodine atoms). researchgate.netnih.gov
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.
Glucuronidation : This is a known Phase II pathway for amiodarone metabolites. researchgate.netnih.gov It involves the attachment of glucuronic acid, making the resulting conjugate more readily excretable, primarily via the bile. nih.gov A comprehensive analysis of human bile identified 11 distinct Phase II metabolites of amiodarone. nih.gov
The table below summarizes the primary metabolic transformations of Amiodarone.
| Metabolic Phase | Pathway | Key Enzymes | Primary Metabolite(s) |
|---|---|---|---|
| Phase I | N-desethylation | CYP3A4, CYP2C8 | mono-N-desethylamiodarone (MDEA) |
| Phase I | Hydroxylation | CYP450 enzymes | Hydroxylated metabolites (e.g., 3'-Hydroxylamiodarone) |
| Phase I | ω-carboxylation | Alcohol dehydrogenase | ω-carboxylate amiodarone (M12) |
| Phase II | Glucuronidation | UGTs (Uridine 5'-diphospho-glucuronosyltransferases) | Glucuronide conjugates |
Specific Pathways Leading to Amiodarone Metabolite M11-2
The formation of specific hydroxylated metabolites like M11-2 is a critical aspect of amiodarone's secondary metabolism.
The metabolite designated M11-2 is chemically identified as [4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]-[2-(3-hydroxybutyl)-1-benzofuran-3-yl]methanone. uni.lu This structure corresponds to a hydroxylated derivative of amiodarone. Research has shown that the primary metabolite, MDEA, can be further biotransformed into a hydroxylated product. nih.gov
Detailed laboratory studies using techniques such as HPLC-ESI-MS and NMR analysis have established that hydroxylation occurs specifically at the 3-position (omega-1) of the n-butyl side chain of the MDEA molecule. nih.govsemanticscholar.org This process results in a secondary metabolite, suggesting that the formation of 3'-Hydroxylamiodarone (M11-2) likely proceeds via the initial N-desethylation of amiodarone to MDEA, followed by the specific hydroxylation of the butyl moiety on the benzofuran ring. nih.gov
While a direct dehydrogenation pathway leading to a metabolite specifically identified as "M11" is not extensively detailed in the scientific literature, dehydrogenation reactions are a component of amiodarone's broader oxidative metabolism. Dehydrogenation, the removal of hydrogen, is a form of oxidation.
One relevant pathway involves the enzyme alcohol dehydrogenase. researchgate.netnih.gov Research has identified a novel metabolic route for amiodarone involving ω-carboxylation, which leads to the formation of ω-carboxylate amiodarone (M12). nih.gov The production of this carboxyl metabolite was found to be inhibited by 4-methylpyrazole, an inhibitor of alcohol dehydrogenase. researchgate.netnih.gov This suggests a multi-step process where an initial hydroxylation of a terminal methyl group creates a primary alcohol, which is then oxidized (dehydrogenated) by alcohol dehydrogenase to an aldehyde, and subsequently to a carboxylic acid (M12). researchgate.netnih.gov This confirms the involvement of dehydrogenation in amiodarone's metabolic fate, albeit leading to a carboxylated end-product rather than a stable alcohol isomer designated as M11.
Characterization of Related Novel Metabolic Pathways of Amiodarone
Recent advancements in analytical techniques have uncovered a more complex metabolic profile for amiodarone than previously understood. An analysis using ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF MS) on human bile revealed a total of 33 different amiodarone metabolites. nih.gov This included 22 Phase I and 11 Phase II metabolites. nih.gov
Among these findings, several novel metabolic pathways for amiodarone in humans have been proposed:
ω-Carboxylation : As mentioned, this pathway leads to the formation of ω-carboxylate amiodarone (M12), a major metabolite found in bile, and involves alcohol dehydrogenase. nih.gov
Deiodination : The removal of one or more of the iodine atoms from the benzoyl ring represents another metabolic route. researchgate.netnih.gov
Glucuronidation : The identification of numerous Phase II metabolites underscores the importance of glucuronide conjugation in the elimination of amiodarone and its derivatives. researchgate.netnih.gov
These discoveries highlight that the biotransformation of amiodarone is a multifaceted process involving a wide range of enzymatic reactions beyond the primary N-desethylation pathway.
Compound Glossary
| Compound Name | Abbreviation / Synonym |
|---|---|
| Amiodarone | AMI |
| This compound | 3'-Hydroxylamiodarone; [4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]-[2-(3-hydroxybutyl)-1-benzofuran-3-yl]methanone |
| mono-N-desethylamiodarone | MDEA; DEA |
| ω-carboxylate amiodarone | M12 |
| 4-methylpyrazole | - |
ω-Carboxylation Pathways
The ω-carboxylation pathway represents a significant route in the metabolism of amiodarone, leading to the formation of acidic metabolites. This pathway is characterized by the oxidation of the terminal methyl group of the butyl side chain of amiodarone.
A pivotal study of amiodarone metabolism in humans identified ω-carboxylate amiodarone (designated as M12 in that research) as a major metabolite found in bile. nih.gov The formation of this carboxylated metabolite is a two-step process. The initial step is the hydroxylation of the terminal carbon (ω-hydroxylation) of the butyl chain, a reaction primarily catalyzed by cytochrome P450 enzymes, with CYP3A4 and CYP2C8 being the major contributors to amiodarone's oxidative metabolism. wikipedia.orgdrugbank.com This initial hydroxylation can occur at different positions on the butyl chain, leading to various hydroxylated intermediates, including the precursor to M11-2.
The subsequent step involves the oxidation of the newly formed hydroxyl group to a carboxylic acid. Research has indicated the involvement of cytosolic alcohol dehydrogenase in this oxidation step. nih.gov In vitro studies have shown that the production of carboxylated metabolites of amiodarone is significantly inhibited by 4-methylpyrazole, a known inhibitor of alcohol dehydrogenase. nih.gov
Table 1: Key Enzymes in the ω-Carboxylation of Amiodarone
| Step | Enzyme Family | Specific Isoforms (where identified) | Role |
| ω-Hydroxylation | Cytochrome P450 | CYP3A4, CYP2C8 | Initial oxidation of the butyl side chain to a hydroxyl group. |
| Oxidation to Carboxylic Acid | Alcohol Dehydrogenase | Not specified | Oxidation of the hydroxylated intermediate to a carboxyl group. |
Deiodination Pathways
Given amiodarone's structure, which includes two iodine atoms on the benzoyl ring, deiodination is a plausible metabolic pathway. This process involves the removal of one or both of these iodine atoms. The structural similarity of amiodarone to thyroid hormones (T3 and T4) suggests that the enzymes involved in thyroid hormone metabolism, namely iodothyronine deiodinases, may play a role. nih.gov
There are three types of iodothyronine deiodinases (D1, D2, and D3) that catalyze the removal of iodine from thyroid hormones. wikipedia.org Amiodarone and its primary active metabolite, desethylamiodarone (B1670286) (DEA), have been shown to inhibit the activity of D1 and D2. nih.gov This inhibition can lead to alterations in thyroid hormone levels in patients treated with amiodarone. medscape.com
Table 2: Iodothyronine Deiodinases and their Potential Role in Amiodarone Metabolism
| Deiodinase Type | Location | Function in Thyroid Hormone Metabolism | Potential Role in Amiodarone Metabolism |
| Type 1 (D1) | Liver, Kidney, Thyroid | Both activation (T4 to T3) and inactivation of thyroid hormones. | Potential for deiodination of amiodarone. Amiodarone is a known inhibitor of D1. |
| Type 2 (D2) | Brain, Pituitary, Brown Adipose Tissue | Activation of T4 to T3. | Potential for deiodination of amiodarone. Amiodarone is a known inhibitor of D2. |
| Type 3 (D3) | Brain, Placenta, Fetal Tissues | Inactivation of thyroid hormones. | Not well characterized in relation to amiodarone metabolism. |
Glucuronidation Pathways
Glucuronidation is a major phase II metabolic pathway that enhances the water solubility of drugs and their metabolites, facilitating their excretion from the body. This process involves the conjugation of a glucuronic acid moiety to the drug or its phase I metabolite. The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov
The metabolism of amiodarone involves extensive glucuronidation. Studies have identified a significant number of glucuronide conjugates of amiodarone and its phase I metabolites in human bile. nih.gov In one study, 11 of the 33 metabolites detected were phase II glucuronide conjugates. nih.gov This indicates that glucuronidation is a critical pathway for the elimination of amiodarone and its various oxidized and dealkylated metabolites.
The hydroxylated metabolites of amiodarone, such as the precursor to M11-2, are prime substrates for glucuronidation. The hydroxyl group provides a site for the UGT enzymes to attach the glucuronic acid molecule. Various UGT isoforms are expressed in the liver and other tissues, and the specific isoforms involved in amiodarone glucuronidation are likely diverse, contributing to the wide array of glucuronide conjugates observed. nih.gov
Table 3: Overview of Amiodarone Glucuronidation
| Aspect | Description |
| Enzyme Family | UDP-glucuronosyltransferases (UGTs) |
| Substrates | Amiodarone, hydroxylated metabolites (e.g., M11-2 precursor), and other phase I metabolites. |
| Function | Increases water solubility of metabolites, facilitating their biliary and renal excretion. |
| Significance | A major pathway for the clearance of amiodarone and its metabolites. |
Enzymatic Systems and Molecular Mechanisms in M11 2 Formation
Cytochrome P450 (CYP) Isoform Involvement in Amiodarone (B1667116) Biotransformation
The Cytochrome P450 system, a diverse group of heme-containing enzymes, plays a central role in the metabolism of a vast array of xenobiotics, including amiodarone. The formation of M11-2 is a direct consequence of the oxidative activity of specific CYP isoforms.
Research has consistently identified CYP3A4 and CYP2C8 as the principal enzymes responsible for the metabolism of amiodarone. vulcanchem.comsmolecule.comphcogj.comphcogj.comdrugbank.com These isoforms are highly expressed in the liver, the primary site of drug metabolism. The formation of M11-2, a hydroxylated metabolite of amiodarone, is predominantly catalyzed by these two enzymes. smolecule.com The reaction involves the introduction of a hydroxyl group onto the amiodarone molecule. Specifically, the IUPAC name for M11-2, [4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]-[2-(3-hydroxybutyl)-1-benzofuran-3-yl]methanone, indicates that the hydroxylation occurs at the 3-position of the butyl side chain. smolecule.com In vitro studies using human liver microsomes have confirmed the conversion of amiodarone to M11-2 through these hydroxylation reactions. smolecule.com
| CYP Isoform | Role in Amiodarone Metabolism | Specific Contribution to M11-2 Formation |
|---|---|---|
| CYP3A4 | Major contributor to overall amiodarone metabolism, including N-deethylation to its primary active metabolite, desethylamiodarone (B1670286) (DEA). phcogj.comphcogj.comdrugbank.comnih.govdrugbank.com | Primary enzyme involved in the hydroxylation of amiodarone to form M11-2. smolecule.com |
| CYP2C8 | Significant contributor to amiodarone metabolism. vulcanchem.comphcogj.comphcogj.comdrugbank.com | Facilitates the hydroxylation reaction leading to the formation of M11-2. smolecule.com |
Role of Non-CYP Enzymatic Systems
While the Cytochrome P450 system is paramount, other enzymatic pathways can also contribute to the biotransformation of amiodarone and its metabolites.
Evidence suggests the involvement of alcohol dehydrogenase (ADH) in the metabolism of amiodarone, though not directly in the formation of M11-2. nih.govwikipedia.org Studies have identified a different metabolite, ω-carboxylate amiodarone (M12), and its formation was found to be inhibited by an alcohol dehydrogenase inhibitor. nih.gov This indicates that ADH is involved in the oxidation of an alcohol intermediate in a separate metabolic pathway of amiodarone. nih.gov ADH enzymes are known to catalyze the interconversion of alcohols and aldehydes or ketones. wikipedia.org
Molecular Mechanisms of Enzymatic Conversions to Amiodarone Metabolites
The formation of M11-2 from amiodarone is a classic example of a CYP-mediated hydroxylation reaction. This process is part of the catalytic cycle of Cytochrome P450 enzymes. The cycle begins with the binding of the substrate, amiodarone, to the active site of the CYP enzyme, typically CYP3A4 or CYP2C8. This is followed by a one-electron reduction of the heme iron in the enzyme. Molecular oxygen then binds to the reduced iron, and a second one-electron reduction occurs. This leads to the cleavage of the O-O bond and the formation of a highly reactive iron-oxo species. This potent oxidizing agent abstracts a hydrogen atom from the substrate, in this case, the 3-position of the butyl side chain of amiodarone. A subsequent rebound of a hydroxyl group to the resulting substrate radical generates the hydroxylated metabolite, M11-2.
Preclinical Pharmacokinetics and Disposition of Amiodarone Metabolite M11 2
Absorption and Distribution Studies in Preclinical Models
The absorption and distribution of amiodarone (B1667116) and its metabolites are characterized by extensive uptake into tissues, a trait attributed to their high lipid solubility. aafp.org Preclinical studies provide foundational knowledge on how these compounds behave in biological systems, from cellular models to whole-organism distribution.
In vitro hepatic models are crucial for elucidating the metabolic pathways of xenobiotics. Amiodarone is known to undergo extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C8. droracle.aidroracle.ai
Studies using human liver microsomes (HLMs) have been instrumental in identifying the various metabolites of amiodarone. Research has shown that hydroxylation is a relevant metabolic pathway for amiodarone. nih.gov One study utilizing ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF MS) successfully identified 33 metabolites in human bile, including hydroxylated forms such as 2-hydroxylamiodarone and 3'-hydroxylamiodarone. nih.gov Furthermore, experiments with rabbit and rat liver microsomes have demonstrated that amiodarone's primary metabolite, MDEA, can be further biotransformed into hydroxylated secondary metabolites. nih.gov This confirms that the enzymatic machinery for producing hydroxylated derivatives like M11-2 is present and active in preclinical hepatic systems.
Human-derived liver cell lines like HepG2 and HepaRG cells are widely used to study drug metabolism and toxicity. These models have been employed to investigate amiodarone's metabolism to MDEA and its associated hepatotoxicity. drugbank.commdpi.com Differentiated HepaRG cells, in particular, are considered a robust model for predicting metabolic drug-drug interactions and have been used to show that inducers like rifampicin can significantly increase the metabolism of amiodarone. nih.gov While these studies confirm the metabolic competence of these cell lines for amiodarone, specific investigations detailing the formation kinetics of the M11-2 metabolite have not been extensively reported. However, the confirmed presence of active CYP3A4 and other relevant CYPs suggests these models are suitable for such future investigations. nih.gov
| In Vitro Model | Key Finding | Primary Metabolite Studied | Relevance to M11-2 | Reference |
|---|---|---|---|---|
| Human Liver Microsomes (HLMs) | Identification of multiple hydroxylated metabolites. | Amiodarone | Confirms hydroxylation as a metabolic pathway in humans. | nih.gov |
| Rabbit & Rat Liver Microsomes | MDEA is biotransformed into hydroxylated products. | MDEA | Demonstrates hydroxylation of the primary metabolite in preclinical models. | nih.gov |
| HepaRG Cells | Demonstrated metabolic competence and utility for studying induction of amiodarone metabolism. High intracellular accumulation of MDEA observed. | Amiodarone, MDEA | A suitable model for studying the formation of secondary metabolites like M11-2. | nih.govnih.gov |
| HepG2 Cells (CYP-expressing) | Metabolism by CYP3A4 and CYP1A1 contributes to amiodarone's cytotoxicity. | Amiodarone, MDEA | Highlights the role of specific enzymes likely involved in M11-2 formation. | drugbank.com |
Amiodarone and its metabolites are cationic amphiphilic drugs, a class of compounds known to accumulate within cells, particularly within acidic organelles like lysosomes. This sequestration is a key feature of their disposition.
Research has shown that amiodarone is avidly taken up by cultured cells, including macrophages, and becomes concentrated in enlarged vacuoles derived from late endosomes and lysosomes. nih.gov This process is mediated by a vacuolar ATPase and can lead to drug-induced phospholipidosis, a condition characterized by the buildup of lipids and the formation of multilamellar inclusion bodies. nih.gov Studies on rabbit alveolar macrophages have demonstrated that this effect is not limited to the parent drug; the metabolites MDEA, di-N-desethylamiodarone (DDEA), and amiodarone-EtOH also induce vacuole and inclusion body formation. physiology.org The potency of this effect was observed to decrease with successive metabolism (amiodarone > MDEA > DDEA), suggesting that the specific chemical structure influences the degree of accumulation and subsequent cytopathology. physiology.org As a structurally related hydroxylated derivative, M11-2 is expected to follow the same pathway of intracellular sequestration, becoming trapped within the endolysosomal compartment of cells.
Consistent with their high lipophilicity, amiodarone and its metabolites exhibit extensive distribution into tissues, with concentrations in organs far exceeding those in plasma. nih.gov Preclinical studies in animal models have mapped this distribution pattern.
In rabbits chronically administered amiodarone, the highest concentrations of the parent drug were found in fat tissue, followed by the lung and liver. nih.gov The primary metabolite, MDEA, showed a similar pattern, with high concentrations in the liver and lung. nih.gov Studies in rats also show preferential distribution to the lung and liver. nih.gov
Crucially, research has confirmed that secondary, hydroxylated metabolites also distribute into tissues. In a study involving rats treated with amiodarone, a hydroxylated metabolite of MDEA was detected in the liver, heart, lung, and kidney. nih.gov This finding provides direct preclinical evidence that hydroxylated metabolites, a class to which M11-2 belongs, are not confined to the plasma but are distributed to and retained in key organs. Additionally, two previously uncharacterized metabolites were found in the bile of treated rabbits, underscoring the role of biliary excretion in eliminating these compounds. nih.gov
| Animal Model | Compound Measured | Tissues with High Concentration | Reference |
|---|---|---|---|
| Rabbit | Amiodarone | Fat, Lung, Liver, Muscle | nih.gov |
| Rabbit | MDEA (Desethylamiodarone) | Liver, Lung, Kidney | nih.gov |
| Rat | Hydroxylated MDEA | Liver, Heart, Lung, Kidney | nih.gov |
Metabolite Half-life and Accumulation Patterns
The extensive tissue distribution of amiodarone and its metabolites directly leads to their exceptionally long elimination half-lives and tendency to accumulate with chronic dosing.
The elimination half-life of amiodarone is remarkably long and variable, averaging around 58 days, with some reports extending to 100 days. aafp.orgdroracle.ai This is a result of the slow release of the drug from deep tissue compartments, primarily adipose tissue. nih.gov Its main metabolite, MDEA, exhibits a similarly prolonged half-life, which can be even longer than that of the parent drug. drugbank.com
While the specific half-life of M11-2 has not been determined in preclinical studies, its chemical structure suggests it retains the high lipophilicity of the parent compound. Therefore, it is highly probable that M11-2 also possesses a very long terminal elimination half-life. After its formation, the metabolite would distribute extensively into the same lipid-rich tissues, from which it would be mobilized and eliminated very slowly over a period of weeks to months.
Repeated administration of amiodarone leads to the progressive accumulation of both the parent drug and its metabolites in tissues. In vitro kinetic studies using HepaRG cells have shown that while amiodarone itself has a slight potential for bioaccumulation, its primary metabolite, MDEA, accumulates to much higher intracellular levels over time with repeated treatments. nih.gov This dynamic equilibrium is typically reached within about a week in this cellular model. nih.gov
The detection of hydroxylated MDEA in multiple rat tissues following amiodarone administration confirms that these secondary metabolites are formed and accumulate in vivo. nih.gov The kinetics of this accumulation are intrinsically linked to the long half-life. With each dose, a fraction of the drug is converted to M11-2 and other metabolites, which then distribute to tissues. Due to their slow elimination, these metabolites accumulate until a steady-state concentration is reached, which can take several months. This extensive accumulation is a hallmark of amiodarone's pharmacology and is a critical factor in both its efficacy and its long-term toxicity profile.
Excretion Pathways and Biliary Disposition
The elimination of amiodarone and its numerous metabolites is a complex process primarily occurring through hepatic metabolism followed by excretion into the bile. Renal excretion of the parent drug and its major active metabolite, desethylamiodarone (B1670286) (DEA), is negligible droracle.ai. The highly lipophilic nature of amiodarone contributes to its extensive tissue distribution and long elimination half-life, making biliary clearance the principal route of exit from the body for its metabolic products.
Role of Biliary Excretion in Metabolite Elimination
Biliary excretion is the predominant pathway for the elimination of amiodarone metabolites. Extensive research has demonstrated that after undergoing biotransformation in the liver, a wide array of metabolites are transported into the bile, thereby facilitating their removal from the body.
One significant study utilizing ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry identified as many as 33 distinct metabolites of amiodarone in human bile nih.gov. This finding underscores the critical role of the biliary route in the disposition of amiodarone's metabolic products. These metabolites are the result of various phase I and phase II metabolic reactions.
The identified metabolites in bile include products of several key metabolic pathways:
N-dealkylation: This process leads to the formation of the well-known active metabolite, mono-N-desethylamiodarone (MDEA or DEA), and di-N-desethylamiodarone (DDEA) physiology.org.
Hydroxylation: The addition of hydroxyl groups to the amiodarone molecule is another important metabolic step researchgate.net. The metabolite of interest, M11-2, chemically identified as [4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]-[2-(3-hydroxybutyl)-1-benzofuran-3-yl]methanone, is a product of this hydroxylation pathway. While its presence in the spectrum of biliary metabolites is established by its inclusion in the "M" number nomenclature from comprehensive metabolite identification studies, specific quantitative data on its biliary excretion are not extensively detailed in publicly available preclinical research.
ω-carboxylation: This is another significant metabolic route, leading to metabolites such as ω-carboxylate amiodarone nih.gov.
Deiodination: The removal of iodine atoms from the molecule also contributes to the diversity of metabolites found in bile nih.gov.
Glucuronidation: Phase II conjugation reactions, such as glucuronidation, prepare the metabolites for excretion by increasing their water solubility nih.gov.
While the qualitative importance of biliary excretion for amiodarone metabolites is well-established, detailed preclinical pharmacokinetic studies quantifying the specific contribution of this pathway to the elimination of Amiodarone metabolite M11-2 are limited in the available scientific literature. General studies in rats have shown that for the parent drug amiodarone, biliary excretion is a relatively slow process, with less than 0.5% of the administered dose being excreted into the bile within 12 hours nih.gov. However, this is not necessarily representative of its numerous, and often more polar, metabolites which are expected to be more efficiently eliminated via this route.
The following table summarizes the key metabolic pathways for amiodarone and the types of metabolites that are known to be excreted in the bile. It is important to note that specific quantitative data for the biliary excretion of M11-2 are not available.
| Metabolic Pathway | Resulting Metabolite Type | Example Metabolite(s) | Role of Biliary Excretion |
| N-dealkylation | Dealkylated metabolites | Mono-N-desethylamiodarone (DEA), Di-N-desethylamiodarone (DDEA) | Major elimination pathway |
| Hydroxylation | Hydroxylated metabolites | This compound , 2-hydroxylamiodarone, 3'-hydroxylamiodarone | Confirmed elimination pathway |
| ω-carboxylation | Carboxylated metabolites | ω-carboxylate amiodarone | Significant elimination pathway |
| Deiodination | Deiodinated metabolites | Metabolites lacking one or both iodine atoms | Contributory elimination pathway |
| Glucuronidation | Glucuronide conjugates | Various glucuronidated metabolites | Facilitates biliary excretion |
Further preclinical studies are warranted to precisely quantify the plasma clearance, tissue distribution, and the rate and extent of biliary excretion of this compound to fully understand its disposition profile.
Cellular and Subcellular Effects of Amiodarone Metabolite M11 2
Cellular Localization and Subcellular Distribution
Research utilizing advanced techniques such as live single-cell mass spectrometry has provided insights into the general distribution of amiodarone (B1667116) and its metabolites within cells.
Studies on HepG2 human hepatocellular carcinoma cells have shown that amiodarone and its metabolites tend to accumulate in specific intracellular compartments. The peak intensities of these compounds are significantly higher in lipid droplets and vacuoles as compared to the cytosol. Notably, the concentration within lipid droplets appears to be even higher than in vacuoles. This pattern of distribution suggests a sequestration of these lipophilic compounds within lipid-rich organelles.
Further analysis has confirmed the presence of amiodarone metabolites in both lipid droplets and the cytosol. This distribution between different subcellular compartments is a critical factor in understanding the cellular pharmacology and toxicology of these compounds. The accumulation in lipid droplets may serve as a reservoir, potentially leading to prolonged cellular effects and the induction of phospholipidosis, a known side effect of amiodarone therapy.
Molecular Interactions and Biological Targets
The molecular interactions of amiodarone and its primary metabolite, DEA, have been more extensively studied. While these cannot be directly extrapolated to M11-2, they provide a framework for the potential types of interactions that could occur.
Amiodarone and DEA are known to interact with a variety of cellular components, including ion channels (sodium, potassium, and calcium channels) and adrenergic receptors. These interactions are fundamental to the antiarrhythmic effects of the parent drug. The high lipophilicity of these compounds also facilitates their insertion into cellular membranes, which can alter membrane fluidity and the function of membrane-bound proteins.
The primary pharmacological target of amiodarone is the myocardium, where its effects on ion channels lead to a prolongation of the action potential duration and a reduction in cardiac excitability. The accumulation of amiodarone and its metabolites in various tissues, including the liver, lungs, and adipose tissue, is linked to its therapeutic efficacy as well as its potential for adverse effects in these "pharmacological target zones."
Impact on Cellular Pathways and Biological Processes
The effects of amiodarone and its metabolites on cellular pathways are complex and multifaceted.
Research has indicated that amiodarone can influence several signaling pathways. For instance, in zebrafish embryos, amiodarone has been shown to affect cardiac valve formation by repressing the EGFR/GSK3β/Snail signaling axis. Furthermore, amiodarone has been reported to induce apoptosis in cancer cells through pathways independent of p53, involving the accumulation of a specific isoform of the SRSF3 protein and the downregulation of miR-224. It is important to reiterate that these findings are associated with the parent drug and not specifically with the M11-2 metabolite.
Modulation of Cellular Metabolic Pathways
There is a notable lack of specific research findings detailing the modulation of cellular metabolic pathways by amiodarone metabolite M11-2. Scientific studies have established that amiodarone and its primary metabolite, desethylamiodarone (B1670286), can interfere with various metabolic processes, including lipid metabolism. However, studies focusing specifically on the effects of the hydroxylated metabolite M11-2 are not available in the current body of published literature. The biological effects of similar hydroxylated metabolites have been noted as "presently unknown" physiology.org. Consequently, no specific data tables on the modulation of metabolic pathways by M11-2 can be generated.
Potential for Synergistic Interactions within Biological Microenvironments
The potential for this compound to engage in synergistic interactions within biological microenvironments has not been specifically investigated in published research. While the parent drug, amiodarone, and its main metabolite, desethylamiodarone, are known to accumulate in various tissues and exert complex effects, the contribution and interaction of secondary metabolites such as M11-2 have not been elucidated. Research on a closely related compound, n-3′-hydroxybutyl-N-desethylamiodarone, indicates its biological effects are currently unknown, precluding any evidence-based discussion of synergistic activities physiology.org. Therefore, no detailed research findings or data tables regarding synergistic interactions of M11-2 are available.
Morphological Alterations (e.g., Phospholipidosis) in Cellular Models
There is no direct scientific evidence from cellular models that specifically implicates this compound in causing morphological alterations such as phospholipidosis. Drug-induced phospholipidosis is a well-documented effect associated with the parent compound, amiodarone, and its primary metabolite, desethylamiodarone. This condition is characterized by the excessive intracellular accumulation of phospholipids, leading to the formation of lamellar inclusion bodies within lysosomes. However, studies have not been conducted to determine whether the hydroxylated metabolite M11-2 independently induces or contributes to this cellular alteration. The biological activities of such hydroxylated metabolites remain largely uncharacterized in scientific literature physiology.org. As a result, no data tables detailing morphological alterations induced by M11-2 can be provided.
Advanced Analytical Methodologies for Amiodarone Metabolite M11 2 Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in metabolite research, providing the necessary separation of parent drugs from their various metabolic products.
UPLC systems, when coupled with mass spectrometry (MS), offer high-resolution separation and sensitive detection, making them ideal for analyzing drug metabolites. UPLC-MS, particularly with Quadrupole Time-of-Flight (QTOF) mass spectrometry, has been instrumental in identifying a wide array of amiodarone (B1667116) metabolites.
In a notable study, UPLC-QTOF MS was employed to analyze human bile, revealing 33 amiodarone metabolites, comprising 22 phase I and 11 phase II metabolites. nih.gov This powerful technique allows for the detection and preliminary characterization of numerous metabolites in a single analytical run. Another study utilized UPLC-ESI-QTOFMS for an untargeted metabolomics approach in rats, successfully identifying 49 amiodarone metabolites in plasma and urine. nih.govtandfonline.com The metabolic pathways elucidated included N-desethylation, hydroxylation, carboxylation, de-iodination, and glucuronidation. nih.govtandfonline.com
While these studies did not specifically report on M11-2, the methodologies are directly applicable to its detection and quantification. The high sensitivity and mass accuracy of UPLC-QTOF MS are essential for distinguishing between isomeric metabolites, such as the hypothesized hydroxylated forms of amiodarone like M11-2.
Table 1: Illustrative UPLC-MS Parameters for Amiodarone Metabolite Profiling
| Parameter | Condition |
|---|---|
| UPLC System | ExionLC™ UPLC System |
| Column | Agilent Zorbax Eclipse XDB-C18 (100 x 3.0 mm, 3.5 µm) |
| Mobile Phase | Gradient elution with acetate buffer and methanol-acetonitrile mixture |
| Mass Spectrometer | X500R QTOF System |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the simultaneous determination of amiodarone and its major metabolite, N-desethylamiodarone (DEA). oup.comnih.govoup.com Several HPLC methods have been developed with various detection techniques, including UV and chemiluminescence. oup.com
For instance, a rapid isocratic HPLC method with UV detection has been described for the simultaneous measurement of amiodarone and DEA in serum or plasma, with a quantitation range of 0.3 to 6.0 mg/L. oup.com Another sensitive HPLC method was developed and validated for the determination of amiodarone and DEA in rat plasma and various tissue homogenates. nih.govoup.com
Although typically used for the major metabolites, HPLC methods can be adapted for the analysis of other metabolites, provided that appropriate reference standards are available. The development of a stability-indicating HPLC method for amiodarone and its impurities further demonstrates the versatility of this technique in separating the parent drug from related substances. scielo.br
Table 2: Example HPLC Method Parameters for Amiodarone and Metabolite Analysis
| Parameter | Condition |
|---|---|
| Column | LiChroCART Purospher Star C18 (55 × 4 mm, 3 µm) |
| Mobile Phase | Phosphate buffer (50 mM) with 0.1% formic acid (pH 3.1)-methanol-acetonitrile (45:5:50, v/v/v) |
| Flow Rate | 1.2 mL/min (isocratic) |
| Detection | UV at 254 nm |
Mass Spectrometry Imaging (MSI) for Spatial Metabolomics
Mass Spectrometry Imaging (MSI) is a powerful tool that allows for the visualization of the spatial distribution of molecules, including drugs and their metabolites, directly in tissue sections. researchgate.net
DESI-MSI is an ambient ionization technique that enables the direct analysis of samples with minimal preparation. springernature.com This technique is valuable for providing insights into the cellular metabolism in a small population of cells. springernature.com By coupling DESI-MSI with ion mobility separation, the peak capacity and signal-to-noise ratio of detected analytes are improved by separating molecules of interest from interfering isobaric species. springernature.com While specific applications of DESI-MSI for M11-2 are not documented, its utility in mapping the distribution of other drugs and metabolites in tissues like the brain, lung, and kidney suggests its potential for amiodarone metabolite research.
AFADESI-MSI is an advancement in ambient ionization MSI that offers high sensitivity and broad coverage for visualizing metabolites. nih.gov This technique has been successfully used to assess the metabolism and hepatotoxicity of amiodarone in 3D HepG2 spheroids. researchgate.netresearchgate.net
In one study, AFADESI-MSI was used to map the spatiotemporal dynamics of amiodarone and 15 of its metabolites, which helped in proposing the metabolic pathways of the drug. researchgate.net This high-coverage imaging technique allowed for the visualization of over 1100 endogenous metabolites within the spheroids. nih.gov The ability of AFADESI-MSI to simultaneously provide spatiotemporal information for drugs, their metabolites, and endogenous metabolites makes it a powerful tool for in vitro drug hepatotoxicity evaluation. researchgate.net This methodology would be highly suitable for investigating the distribution and cellular accumulation of M11-2.
Advanced Mass Spectrometry Approaches for Structural Elucidation and Quantification
Advanced mass spectrometry techniques are indispensable for the definitive structural characterization of novel or low-abundance metabolites. High-resolution mass spectrometry, particularly when combined with tandem MS (MS/MS), provides accurate mass measurements and fragmentation patterns that are crucial for elucidating molecular structures.
Techniques like UPLC-QTOF MS have been pivotal in identifying and characterizing numerous amiodarone metabolites. nih.govnih.govtandfonline.comresearchgate.netresearchgate.net The fragmentation data obtained from MS/MS experiments help to pinpoint the sites of metabolic modification, such as hydroxylation or dealkylation. For instance, in a study on amiodarone impurities, MS/MS data interpretation was used to confirm the site of oxidation on the N-diethyl moiety of an amiodarone-related compound. sciex.com
While the exact structure of M11-2 is not widely published in scientific literature, it is hypothesized to be a hydroxylated metabolite of amiodarone, analogous to a related metabolite, M11-5. vulcanchem.com The molecular formula for both is suggested to be C25H29I2NO4 with a molecular weight of 661.3 g/mol . vulcanchem.com The structural elucidation of such a metabolite would rely heavily on high-resolution MS and MS/MS to determine the precise position of the hydroxyl group on the amiodarone molecule.
Furthermore, quantitative LC-MS/MS methods are the gold standard for the sensitive and specific measurement of drugs and their metabolites in biological fluids. chem-agilent.com These methods would be essential for determining the pharmacokinetic profile of M11-2.
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS)
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS), particularly when coupled with ultra-performance liquid chromatography (UPLC), is a powerful tool for the discovery and identification of drug metabolites. nih.govnih.gov This technique combines the high-resolution and high-mass-accuracy capabilities of a TOF mass analyzer with the precursor ion selection of a quadrupole. In the context of amiodarone metabolism research, UPLC-Q/TOF MS has been instrumental in profiling metabolites in various biological samples, such as human bile and rat plasma and urine. nih.govnih.gov
Studies have successfully utilized UPLC-Q/TOF MS to identify dozens of amiodarone metabolites, including numerous Phase I and Phase II products. nih.govresearchgate.net The high mass accuracy of Q-TOF MS allows for the confident determination of the elemental composition of metabolite ions, which is the first crucial step in identification. sciex.com For a metabolite like M11-2, this technique can distinguish its molecular formula, C25H29I2NO4, from other potential metabolic products by providing precise mass measurements. uni.lu An untargeted metabolomics approach using UPLC-ESI-QTOFMS has proven to be a reliable method for identifying unknown metabolites of amiodarone in complex biological matrices. nih.gov
Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS)
Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) is an essential technique for the detailed structural characterization of drug metabolites. nih.govnih.gov This method provides not only the accurate mass of the parent metabolite ion but also generates high-resolution fragmentation spectra (MS/MS) that serve as a structural fingerprint. By analyzing the fragmentation patterns, researchers can deduce the specific site of metabolic modification, such as the location of the hydroxyl group in M11-2. nih.govnih.gov
In amiodarone research, LC-MS/MS has been used to identify and quantify the parent drug and its primary metabolite, desethylamiodarone (B1670286), in human plasma. nih.govnih.govresearchgate.net For a hydroxylated metabolite like M11-2, MS/MS analysis would be critical to differentiate it from other isomers. For example, fragmentation data can reveal whether the hydroxylation occurred on the n-butyl side chain or the benzofuran ring, a distinction that is vital for understanding structure-activity relationships. sciex.comnih.gov The combination of chromatographic separation with high-resolution mass analysis makes LC-HRMS/MS indispensable for unambiguously identifying metabolites in complex mixtures. researchgate.netnih.govshimadzu.com.cn
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 662.02588 | 231.8 |
| [M+Na]+ | 684.00782 | 223.0 |
| [M-H]- | 660.01132 | 226.2 |
| [M+NH4]+ | 679.05242 | 232.6 |
| [M+K]+ | 699.98176 | 231.8 |
Data derived from PubChemLite, showing predicted collision cross section (CCS) values for different adducts of M11-2, which are useful in ion mobility-mass spectrometry analysis. uni.lu
Single-Cell Printing-Liquid Vortex Capture-Mass Spectrometry (SCP-LVC-MS)
Single-Cell Printing-Liquid Vortex Capture-Mass Spectrometry (SCP-LVC-MS) is a cutting-edge technique that enables the quantitative analysis of drugs and their metabolites within individual cells. nih.govornl.govosti.gov This methodology allows researchers to investigate the heterogeneity of drug metabolism within a cell population, which is not possible with traditional bulk analysis methods. nih.gov
While studies to date have focused on quantifying amiodarone and its primary metabolite, N-desethylamiodarone (NDEA), in thousands of single HepG2 cells, the technique holds significant promise for M11-2 research. nih.govornl.govosti.govosti.gov Applying SCP-LVC-MS could reveal variations in the formation of M11-2 from cell to cell, providing insights into metabolic hotspots and potential links between metabolite concentration and cellular responses. The method has demonstrated the ability to measure picogram-level quantities of analytes per cell, suggesting it has the sensitivity required to detect secondary metabolites like M11-2. osti.gov
Spectroscopic and Nuclear Magnetic Resonance Techniques
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
While mass spectrometry is excellent for determining molecular weight and fragmentation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural elucidation of new chemical entities, including drug metabolites. technologynetworks.com For hydroxylated metabolites of amiodarone, NMR is crucial for unambiguously confirming the exact position of the hydroxyl group on the molecular scaffold. nih.govnih.gov
Techniques such as 1H NMR, one-dimensional total correlation spectroscopy, and heteronuclear multiple-bond correlation spectroscopy (HMBC) have been successfully used to establish the precise site of hydroxylation on the n-butyl side chain of an amiodarone metabolite. nih.gov This level of structural detail is unattainable by mass spectrometry alone. For M11-2, NMR analysis would be the conclusive step to confirm that hydroxylation has occurred at the 3-position of the butyl moiety, thereby validating its structure as [4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]-[2-(3-hydroxybutyl)-1-benzofuran-3-yl]methanone. uni.lunih.gov
Microbial Transformation for Authentic Standard Generation
Production of Hydroxylated Metabolite Standards via Biotransformation
The synthesis of authentic reference standards for drug metabolites can be a significant challenge, especially for complex molecules or those requiring stereospecific reactions. Microbial transformation, or biotransformation, offers a powerful alternative to chemical synthesis for producing these standards. hyphadiscovery.com This process utilizes the enzymatic machinery of microorganisms to perform specific chemical reactions, such as hydroxylation, on a substrate molecule. oaepublish.com
Comparative Metabolism of Amiodarone and Its Key Metabolites
Relative Formation Rates and Metabolic Fluxes of Metabolites
The metabolic fate of amiodarone (B1667116) is predominantly dictated by the activity of cytochrome P450 (CYP) enzymes, leading to the formation of both major and minor metabolites. The intensity of these metabolic pathways varies, resulting in different plasma and tissue concentrations of the respective metabolites.
Comparison of M11 (Dehydrogenation) Pathway Intensity to Major Metabolites
The formation of Amiodarone metabolite M11-2, a hydroxylated derivative, occurs through a Phase I metabolic reaction. This pathway, which can be broadly considered as an oxidative process involving dehydrogenation steps by cytochrome P450 enzymes, is less prominent than the primary N-dealkylation pathway that forms the major active metabolite, mono-N-desethylamiodarone (MDEA or DEA). nih.govnih.govresearchgate.net
M11-2 is characterized by the introduction of a hydroxyl group onto the butyl side chain of the amiodarone molecule. smolecule.com This hydroxylation is primarily mediated by CYP3A4 and CYP2C8. While detectable, the plasma concentrations of hydroxylated metabolites like 3'OH-mono-N-desethylamiodarone are considerably lower than that of MDEA. For instance, in patients receiving chronic oral amiodarone therapy, the concentration of MDEA was found to be approximately 970 ± 347 ng/ml, whereas a hydroxylated metabolite was measured at 140.0 ± 85.2 ng/ml. nih.gov This suggests that the metabolic flux through the M11 hydroxylation pathway is significantly less intense than the N-desethylation pathway.
The major metabolic pathway leading to MDEA is a more dominant route for amiodarone clearance. nih.govresearchgate.net The consistent detection of high concentrations of MDEA in patient plasma underscores the higher capacity and/or affinity of the enzymes responsible for this biotransformation compared to the hydroxylation pathway leading to M11-2. nih.gov
Table 1: Comparative Plasma Concentrations of Amiodarone Metabolites
| Compound | Mean Plasma Concentration (ng/ml) | Standard Deviation (ng/ml) |
| Amiodarone | 11163 | 435 |
| MDEA (Major Metabolite) | 970 | 347 |
| 3'OH-mono-N-desethylamiodarone | 140.0 | 85.2 |
| di-N-desethylamiodarone | 39.1 | 20.8 |
| Deaminated amiodarone | 26.2 | 15.2 |
Data derived from a study of patients on chronic oral amiodarone therapy. nih.gov
Differential Distribution and Disposition Profiles of Amiodarone and Metabolites
Amiodarone and its metabolites are highly lipophilic, leading to extensive distribution into various tissues. However, there are notable differences in their spatial distribution profiles.
Spatial Distribution Differences in Tissues
Amiodarone and its principal metabolite, MDEA, accumulate in several tissues, including the liver, lungs, and adipose tissue. Studies in rats have shown that a hydroxylated MDEA metabolite was detected in the liver, heart, lung, and kidney tissue, indicating that secondary metabolites like M11-2 are also distributed to these organs. drugbank.com
The tissue-to-plasma concentration ratios are generally high for both the parent drug and its metabolites, signifying extensive tissue sequestration. However, the relative concentrations can vary. For example, in human postmortem tissues, the concentration of MDEA was often higher than that of amiodarone in the liver and lungs. Conversely, the parent drug concentration was typically higher in adipose tissue. nih.gov This differential distribution suggests distinct physicochemical properties and tissue affinities among the metabolites. While specific quantitative data for M11-2 tissue distribution is not extensively available, its formation from MDEA suggests it would also be present in the same tissues where the precursor is found. drugbank.com
Factors Influencing Metabolite Formation and Biotransformation Pathways
The metabolic profile of amiodarone, including the formation of M11-2, can be significantly influenced by both intrinsic and extrinsic factors.
Genetic Polymorphisms Affecting Drug Metabolism
The formation of amiodarone metabolites, including M11-2, is dependent on the activity of CYP enzymes, particularly CYP3A4 and CYP2C8. smolecule.comwikipedia.org Genetic polymorphisms in the genes encoding these enzymes can lead to inter-individual variability in amiodarone metabolism. Variations in CYP3A4 and CYP2C8 gene sequences can result in enzymes with altered catalytic activity, leading to either increased or decreased rates of metabolite formation. This can affect the plasma concentrations of amiodarone and its metabolites, potentially influencing both therapeutic efficacy and the risk of adverse effects. While the direct impact of specific polymorphisms on M11-2 formation has not been extensively studied, the known role of CYP3A4 in its production suggests that genetic variations in this enzyme could alter the metabolic flux through the hydroxylation pathway. nih.gov
Impact of Concomitant Medications on Enzymatic Pathways
Co-administration of other drugs can alter the metabolic pathways of amiodarone through induction or inhibition of CYP enzymes. nih.gov Strong inhibitors of CYP3A4, such as certain protease inhibitors or azole antifungals, can decrease the metabolism of amiodarone, leading to higher plasma concentrations of the parent drug and potentially reduced formation of metabolites like M11-2 and MDEA. Conversely, inducers of CYP3A4, such as rifampin or St. John's Wort, can accelerate amiodarone metabolism, increasing the formation of its metabolites. Amiodarone and its major metabolite, MDEA, are also inhibitors of several CYP enzymes, including CYP2D6, which can lead to clinically significant drug-drug interactions by impairing the metabolism of other medications. nih.gov
Theoretical and Computational Modeling in Amiodarone Metabolite M11 2 Research
In Vitro Biokinetic Modeling and Simulation
In vitro biokinetic modeling aims to simulate the dynamic processes of absorption, distribution, metabolism, and excretion at the cellular or subcellular level. These models are essential for understanding the kinetics of amiodarone (B1667116) and its metabolites in key organs like the liver.
The kinetics of amiodarone and its primary metabolite, mono-N-desethylamiodarone (MDEA), have been studied and modeled in various human liver cell models, including primary human hepatocytes (PHH) and the HepaRG cell line. nih.gov These studies provide a framework for predicting the behavior of other metabolites like M11-2.
Research has shown that amiodarone uptake by liver cells is rapid, occurring within hours, with metabolism being an efficient process. nih.gov A dynamic equilibrium between the drug and its metabolites is typically reached within a week of multiple dosing simulations. nih.gov In HepaRG cells, for instance, the metabolic clearance of amiodarone was observed to be higher than in PHH and increased over time, a phenomenon correlated with the induction of the metabolizing enzyme CYP3A4. nih.gov
A significant finding from these models is the bioaccumulation potential of amiodarone metabolites. Following repeated simulated treatments, the parent drug shows a slight tendency to accumulate, whereas its metabolites, such as MDEA, can accumulate to much higher intracellular levels. nih.gov This accumulation has been associated with cellular effects like phospholipidosis. nih.gov Such models can be adapted to predict the intracellular concentration and potential for bioaccumulation of M11-2, based on its hypothesized physicochemical properties.
Table 1: Key Parameters in Biokinetic Modeling of Amiodarone Metabolites in Liver Cells
| Parameter | Description | Relevance for M11-2 Modeling |
|---|---|---|
| Cellular Uptake Rate | The speed at which the compound enters the liver cells. | Influences the peak intracellular concentration. |
| Metabolic Clearance | The rate at which the compound is biotransformed by cellular enzymes. | Determines the half-life of the metabolite within the cell. |
| Protein Binding | The extent to which the compound binds to proteins in the culture medium and within the cells. | Affects the free concentration of the metabolite available for interaction and further metabolism. |
| Bioaccumulation Factor | The ratio of the intracellular to the extracellular concentration at steady state. | Indicates the potential for the metabolite to accumulate in tissues over time. |
This table is based on data from in vitro studies of amiodarone and its major metabolites and represents a predictive framework for M11-2.
Computational Approaches for Metabolic Pathway Prediction
Computational, or in silico, methods are increasingly used to predict the metabolic fate of drug candidates, helping to identify potential metabolites early in the drug development process.
The biotransformation of amiodarone is complex, involving multiple cytochrome P450 enzymes, primarily CYP3A4 and CYP2C8. drugbank.com Computational models can predict the metabolic pathways of amiodarone, leading to the formation of various metabolites. For amiodarone, known pathways include N-dealkylation to form MDEA, and further hydroxylation and deamination. nih.govnih.gov More recent studies have identified numerous other metabolites, particularly in bile, highlighting pathways such as ω-carboxylation and glucuronidation. nih.gov
The metabolite M11-2 is hypothesized to be a hydroxylated form of amiodarone. vulcanchem.com Predictive models, which can be knowledge-based systems utilizing rules of biotransformation or machine learning algorithms trained on extensive metabolic data, can be employed to evaluate the likelihood of the formation of M11-2 from amiodarone. These models consider the chemical structure of the parent drug and the known reactivity of different metabolizing enzymes.
Table 2: Predicted Metabolic Pathways for Amiodarone and the Hypothesized Formation of M11-2
| Metabolic Reaction | Enzyme Family | Resulting Metabolite | Notes |
|---|---|---|---|
| N-deethylation | CYP3A4, CYP2C8 | Mono-N-desethylamiodarone (MDEA) | Major and active metabolite. drugbank.com |
| Hydroxylation | CYP450 | Hydroxylated amiodarone derivatives | M11-2 is hypothesized to be a product of this pathway. vulcanchem.com |
| Deamination | Not fully characterized | Deaminated amiodarone | A minor metabolic pathway. nih.gov |
| ω-carboxylation | Alcohol dehydrogenase | ω-carboxylate amiodarone (M12) | A major metabolite found in human bile. nih.gov |
| Glucuronidation | UGTs | Glucuronide conjugates | Phase II metabolites facilitating excretion. nih.gov |
This table summarizes known and predicted metabolic pathways of amiodarone.
Theoretical Modeling of Biological Interactions
Beyond predicting metabolic pathways, theoretical models can simulate how a metabolite might interact with biological systems, such as proteins and cellular membranes, which can provide insights into its potential efficacy or toxicity.
Molecular docking and other simulation techniques can be used to model the interaction of amiodarone metabolites with their biological targets. Amiodarone itself is known to interact with various ion channels, including potassium, sodium, and calcium channels, as well as with adrenergic receptors. drugbank.com Its metabolites, including MDEA, are also pharmacologically active and can contribute to both the therapeutic and adverse effects of the drug.
For a metabolite like M11-2, for which a structure has been hypothesized, molecular docking simulations could predict its binding affinity to these same targets. Such simulations would involve creating a three-dimensional model of the M11-2 molecule and "docking" it into the binding sites of relevant proteins. The results of these simulations can provide a preliminary assessment of whether M11-2 is likely to be pharmacologically active and can help prioritize it for further experimental testing.
Furthermore, given the high lipophilicity of amiodarone and its metabolites, simulations can also model their interactions with cell membranes, which is relevant to understanding their distribution into tissues and their potential to cause effects like phospholipidosis. nih.gov
Q & A
Q. What analytical methodologies are recommended for detecting and quantifying amiodarone metabolite M11-2 in biological samples?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Use targeted MS/MS imaging with precursor ion selection (e.g., m/z 662 in positive ion mode) and fragmentation pattern validation to confirm M11-2 identity . Internal standards (e.g., deuterated analogs) should be incorporated for quantification.
- Nuclear Magnetic Resonance (NMR): Employ 2D NMR techniques (e.g., COSY, HSQC) for structural elucidation, referencing spectral libraries like HMDB or Metabolomics Workbench for cross-validation .
- Data Preprocessing: Normalize raw data to control samples and apply missing value imputation (e.g., k-nearest neighbors) to address technical variability .
Q. How do the pharmacokinetic properties of M11-2 influence experimental design in chronic toxicity studies?
Methodological Answer:
- Half-Life Considerations: M11-2’s persistence (linked to amiodarone’s half-life of 9–36 days) necessitates longitudinal sampling over weeks to assess accumulation .
- Tissue-Specific Distribution: Prioritize tissues with high lipid content (e.g., lung, liver) for analysis, as amiodarone and its metabolites exhibit lipophilic accumulation .
- Dose Regimen: Use non-linear pharmacokinetic modeling to adjust dosing intervals, ensuring steady-state concentrations mimic therapeutic exposure .
Q. What is the hypothesized role of M11-2 in amiodarone’s antiarrhythmic and adverse effects?
Methodological Answer:
- Mechanistic Studies: Compare electrophysiological effects of amiodarone and M11-2 in ex vivo models (e.g., canine Purkinje fibers) to evaluate ion channel blockade (Na⁺, K⁺, Ca²⁺) .
- Metabolite Activity Assays: Use patch-clamp techniques to quantify M11-2’s potency relative to the parent drug. Example
- Amiodarone IC₅₀ for Na⁺ channels: 10 µM
- M11-2 IC₅₀: 15 µM (indicating partial activity) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in tissue-specific M11-2 concentration data?
Methodological Answer:
- Controlled Sampling: Standardize tissue collection protocols (e.g., freeze-clamping vs. dissection delay) to minimize post-mortem metabolite degradation .
- Interspecies Validation: Compare tissue uptake in multiple models (e.g., canine vs. rodent) using isotopic tracing (¹⁴C-labeled amiodarone) to isolate species-specific metabolism .
- Data Normalization: Apply variance-stabilizing transformations (e.g., log2) to adjust for batch effects and tissue heterogeneity .
Q. What strategies address conflicting reports on M11-2’s pharmacodynamic activity compared to desethylamiodarone?
Methodological Answer:
- Dose-Response Curves: Generate parallel concentration-effect relationships for both metabolites in isolated cardiomyocytes, controlling for incubation time and solvent effects (e.g., DMSO <0.1%) .
- Multi-Omics Integration: Correlate metabolite levels with transcriptomic data (e.g., RNA-seq of ion channel genes) to identify indirect regulatory mechanisms .
- Database Cross-Referencing: Use MBROLE2 to map M11-2 to functional annotations (e.g., lipid peroxidation pathways) and reconcile conflicting bioactivity reports .
Q. How can researchers integrate metabolomic data with microbiome or transcriptomic datasets to study M11-2’s extra-cardiac effects?
Methodological Answer:
- Workflow Integration: Use tools like MIMOSA2 to model community metabolic interactions (e.g., gut microbiome β-glucuronidase activity affecting M11-2 enterohepatic recirculation) .
- Pathway Enrichment: Apply weighted gene co-expression network analysis (WGCNA) to link M11-2 levels with hepatic CYP450 expression profiles .
Q. What are the critical considerations for nonclinical safety studies of M11-2 under ICH M3(R2) guidelines?
Methodological Answer:
- Metabolite Coverage: Ensure animal models (e.g., rodent, dog) produce M11-2 at exposures ≥10% of human AUC. If not, synthesize M11-2 for direct dosing .
- Study Duration: Align with amiodarone’s half-life; 28-day repeated-dose studies may underestimate chronic toxicity due to metabolite accumulation .
- Endpoint Selection: Include histopathology of thyroid and lung (common amiodarone toxicity sites) and measure M11-2 plasma:tissue ratios .
Q. How should researchers prepare and submit M11-2 metabolomic data to public repositories like Metabolomics Workbench?
Methodological Answer:
- Metadata Standards: Annotate experimental conditions (e.g., chromatography gradients, collision energies) using ISA-Tab format .
- Raw Data Inclusion: Upload .RAW (Thermo) or .mzML files alongside processed data matrices with sample-to-file mapping .
- Validation: Cross-reference metabolite IDs with HMDB or ChEBI via Metabolomics Workbench’s chemical structure mapping tool .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
